molecular formula C8H15N3O B13309066 N-(Butan-2-YL)-3-ethyl-1,2,4-oxadiazol-5-amine

N-(Butan-2-YL)-3-ethyl-1,2,4-oxadiazol-5-amine

Cat. No.: B13309066
M. Wt: 169.22 g/mol
InChI Key: XGBITQRWYAPGPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Butan-2-YL)-3-ethyl-1,2,4-oxadiazol-5-amine is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a butan-2-yl group and an ethyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Butan-2-YL)-3-ethyl-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of an acyl hydrazide with an orthoester under acidic conditions to form the oxadiazole ring. The butan-2-yl group can be introduced via alkylation reactions using suitable alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and alkylation processes. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

N-(Butan-2-YL)-3-ethyl-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The oxadiazole ring can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-(Butan-2-YL)-3-ethyl-1,2,4-oxadiazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(Butan-2-YL)-3-ethyl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The butan-2-yl and ethyl groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(Butan-2-YL)-3-methyl-1,2,4-oxadiazol-5-amine
  • N-(Butan-2-YL)-3-ethyl-1,2,4-thiadiazol-5-amine
  • N-(Butan-2-YL)-3-ethyl-1,2,4-triazol-5-amine

Uniqueness

N-(Butan-2-YL)-3-ethyl-1,2,4-oxadiazol-5-amine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Biological Activity

N-(Butan-2-YL)-3-ethyl-1,2,4-oxadiazol-5-amine is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of Oxadiazole Derivatives

Oxadiazoles are heterocyclic compounds known for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The structural diversity of oxadiazole derivatives allows for modulation of their biological effects. This compound is particularly notable due to its potential interactions with various molecular targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a study reported that certain 1,2,4-oxadiazole derivatives exhibited significant cytotoxicity against multiple cancer cell lines with IC50 values in the micromolar range. Specifically, compounds similar to this compound showed promising results against human colon adenocarcinoma and breast cancer cell lines .

Table 1: Cytotoxic Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)
This compoundMCF-7 (Breast Cancer)0.65
Other Oxadiazole DerivativeU937 (Acute Monocytic Leukemia)0.75
Another Oxadiazole DerivativePANC-1 (Pancreatic Cancer)2.41

The mechanism by which this compound exerts its anticancer effects likely involves inhibition of key enzymes and pathways associated with cancer progression. For example, studies have shown that oxadiazoles can inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Research indicates that oxadiazole derivatives can inhibit both bacterial and fungal growth. For instance, compounds within this class have shown inhibitory effects against common pathogens such as Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

CompoundPathogenMinimum Inhibitory Concentration (MIC)
N-(Butan-2-YL)-3-Ethyl-OxadiazolStaphylococcus aureus32 µg/mL
Another Oxadiazole DerivativeEscherichia coli16 µg/mL

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound in vitro against a panel of cancer cell lines. The results indicated that this compound induced apoptosis in MCF-7 cells in a dose-dependent manner. Flow cytometry analysis revealed that treatment with this compound led to significant cell cycle arrest at the G0-G1 phase .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of oxadiazole derivatives. The study found that N-(Butan-2-YL)-3-Ethyl-Oxadiazol exhibited moderate inhibition against acetylcholinesterase (AChE) with an IC50 value of approximately 53 µM. This suggests potential applications in treating neurodegenerative diseases where AChE inhibition is beneficial .

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

N-butan-2-yl-3-ethyl-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C8H15N3O/c1-4-6(3)9-8-10-7(5-2)11-12-8/h6H,4-5H2,1-3H3,(H,9,10,11)

InChI Key

XGBITQRWYAPGPL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=N1)NC(C)CC

Origin of Product

United States

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